Hemin (ferriprotoporphyrin IX chloride), min. 95

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is commonly used in the treatment of acute attacks of porphyria, a group of disorders caused by abnormalities in the chemical steps leading to the production of heme . Hemin is an iron-containing molecule related to hemoglobin and myoglobin, proteins that carry oxygen in blood and muscle, respectively .

準備方法

Hemin can be prepared from hemoglobin solutions by heating with acetic acid and sodium chloride . The process involves the oxidation of hemoglobin to hemin, followed by purification. Industrial production methods often involve the extraction of hemin from bovine gallbladders .

化学反応の分析

Hemin undergoes various chemical reactions, including:

Oxidation: Hemin can be oxidized to form hematin, where the iron is in the ferric state (Fe^3+).

Reduction: Hemin can be reduced to heme, where the iron is in the ferrous state (Fe^2+).

Substitution: Hemin can form complexes with various ligands, such as ammonia, leading to the formation of different coordination compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed from these reactions include hematin and various heme complexes .

科学的研究の応用

Pharmacological Effects

Hemin has been primarily recognized for its anti-inflammatory , antioxidant , and cytoprotective properties. Recent studies have demonstrated that hemin can stimulate the production of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation.

Key Findings:

- Anti-inflammatory Effects : A systematic review highlighted hemin's capacity to reduce pro-inflammatory markers in various animal models, suggesting its potential use in treating inflammatory diseases .

- Antioxidant Properties : Hemin has shown effectiveness in mitigating oxidative stress, which is linked to several chronic diseases, including cancer and diabetes .

Therapeutic Applications

Hemin is clinically used for treating acute porphyria attacks. However, its applications extend beyond this primary use:

-

Cancer Therapy :

- Breast Cancer : A proteomic analysis revealed that hemin treatment significantly altered the expression of proteins involved in cancer progression, indicating its potential as an anticancer agent .

- Prostate Cancer : Studies demonstrated that hemin conditioning could delay tumor growth and enhance immune responses against tumors by modulating the tumor microenvironment .

- Wound Healing :

- Neurological Disorders :

Innovative Applications

Recent advancements have led to innovative uses of hemin in biosensing technologies:

- Biosensors : Hemin-based nanocomposites have been developed for biosensing applications, particularly in detecting biomolecules and environmental pollutants. These materials leverage the catalytic properties of hemin to enhance sensitivity and specificity in detection systems .

Case Study 1: Hemin in Inflammatory Diseases

A systematic review analyzed 49 nonclinical studies focusing on the anti-inflammatory effects of hemin. The findings indicated optimal dosing between 30 to 50 mg/kg administered intraperitoneally, demonstrating significant reductions in inflammatory markers across various models .

Case Study 2: Hemin as an Anticancer Agent

In a study examining breast cancer cells treated with hemin, mass spectrometry identified over 1300 proteins whose expression was significantly altered. This study supports the hypothesis that hemin can serve as a therapeutic agent by targeting multiple pathways involved in cancer progression .

作用機序

Hemin exerts its effects by interacting with specific cellular pathways. Upon administration, hemin is taken up by hepatocytes where it acts to repress the transcription of delta-aminolevulinic acid synthase (ALAS1), the rate-limiting enzyme in heme biosynthesis . This reduces the production of porphyrins and their toxic precursors, thereby stabilizing hemoprotein levels .

類似化合物との比較

Hemin is similar to other heme compounds such as hematin and heme B. it is unique in its ability to form stable complexes with various ligands and its specific use in treating porphyria . Other similar compounds include:

Hematin: Differing from hemin by having a hydroxide ion instead of a chloride ion.

Heme B: Found in hemoglobin and myoglobin, with iron in the ferrous state (Fe^2+).

Hemin’s unique properties and applications make it a valuable compound in various scientific and medical fields.

生物活性

Hemin, also known as ferriprotoporphyrin IX chloride, is a significant compound in biological systems, particularly due to its role in various physiological and pharmacological processes. This article provides a comprehensive overview of the biological activity of hemin, including its mechanisms of action, therapeutic applications, and relevant research findings.

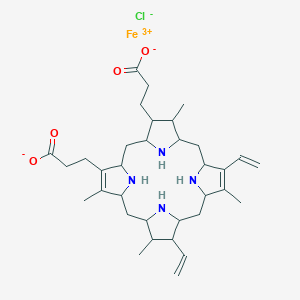

Hemin is an iron-containing porphyrin that consists of a protoporphyrin IX core with a ferric iron ion (Fe^3+) coordinated to it. The chemical formula for hemin is C34H34ClFeN4O4, and it is often used in clinical settings to manage conditions like porphyria due to its ability to restore normal levels of hemoproteins.

Hemin exhibits several biological activities through various mechanisms:

- Induction of Heme Oxygenase-1 (HO-1) : Hemin is known to induce the expression of HO-1, an enzyme that plays a crucial role in heme catabolism. HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, which are important for cellular signaling and cytoprotection against oxidative stress .

- Antitumor Activity : Recent studies have shown that hemin displays antitumor effects in various cancer types, including breast cancer. It has been reported to impair cell migration and invasion by modulating epithelial-mesenchymal transition (EMT) pathways and influencing protein expression related to cancer progression .

- Reactive Oxygen Species (ROS) Generation : Hemin can trigger intracellular ROS accumulation, which may lead to apoptosis in cancer cells. This pro-oxidative effect is significant for its potential use as an anticancer agent .

- Regulation of Inflammatory Responses : Hemin's ability to modulate HO-1 expression has implications in inflammatory diseases. Increased HO-1 activity can inhibit inflammation and protect tissues from oxidative damage .

Therapeutic Applications

Hemin has several clinical applications:

- Porphyria Management : It is primarily used to treat acute attacks of porphyria by restoring heme levels and thus alleviating symptoms associated with heme deficiency .

- Cancer Therapy : Due to its antitumor properties, hemin is being explored as a potential therapeutic agent in cancer treatment protocols .

- Anti-Diabetic Effects : Some studies suggest that hemin may exert anti-diabetic effects by influencing metabolic pathways related to glucose homeostasis .

Table 1: Summary of Key Research Findings on Hemin

Case Study: Hemin in Breast Cancer Treatment

A study conducted on LM3 breast cancer cells demonstrated that treatment with hemin resulted in significant changes in protein expression profiles. Mass spectrometry analysis revealed that 1309 proteins were upregulated while 921 were downregulated following hemin treatment. Notably, proteins involved in lipid metabolism and iron homeostasis were among those significantly affected .

Additionally, gene ontology analysis indicated that hemin treatment enriched proteins associated with cellular metabolism and cell death pathways, highlighting its multifaceted role in cancer biology.

特性

IUPAC Name |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate;iron(3+);chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N4O4.ClH.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,17,20-21,24-32,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);1H;/q;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHNWLLCUZFMDK-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)[O-])N2)CCC(=O)[O-])C)C)C=C)C)C=C.[Cl-].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50ClFeN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。